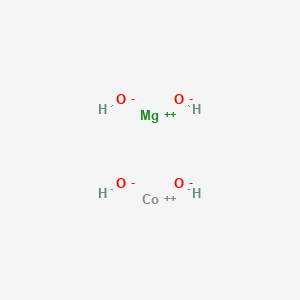
Cobalt(2+) magnesium hydroxide (1/1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) magnesium hydroxide (1/1/4) is a compound that consists of cobalt ions in the +2 oxidation state, magnesium ions, and hydroxide ions. This compound is part of the family of layered double hydroxides, which are known for their unique layered structures and versatile applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) magnesium hydroxide can be synthesized by co-precipitation methods. This involves mixing aqueous solutions of cobalt(2+) nitrate and magnesium nitrate with a hydroxide source, such as sodium hydroxide, under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of cobalt(2+) magnesium hydroxide may involve large-scale co-precipitation processes. These processes are optimized for high yield and purity, often using automated systems to control the pH, temperature, and mixing rates. The precipitate is then subjected to filtration, washing, and drying steps to produce the final product.
化学反应分析
Types of Reactions
Cobalt(2+) magnesium hydroxide undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ions can be oxidized to cobalt(3+) ions in the presence of oxidizing agents.
Reduction: The cobalt(2+) ions can be reduced back to cobalt(0) or cobalt(1+) in the presence of reducing agents.
Substitution: The hydroxide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Substitution reactions can be carried out using solutions of the desired anions, such as sodium chloride or sodium sulfate.
Major Products Formed
Oxidation: Cobalt(3+) hydroxide or cobalt oxide.
Reduction: Metallic cobalt or cobalt(1+) compounds.
Substitution: Cobalt(2+) magnesium chloride or cobalt(2+) magnesium sulfate.
科学研究应用
Cobalt(2+) magnesium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and layered structure.
Medicine: Studied for its potential use in cancer therapy, particularly in targeted drug delivery and imaging.
Industry: Used in the production of supercapacitors and batteries due to its high electrical conductivity and stability.
作用机制
The mechanism of action of cobalt(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In catalytic applications, the cobalt ions can facilitate electron transfer reactions, while the magnesium ions provide structural stability. In drug delivery systems, the layered structure of the compound allows for the encapsulation and controlled release of therapeutic agents.
相似化合物的比较
Similar Compounds
Cobalt(2+) hydroxide: Similar in composition but lacks the magnesium component.
Magnesium hydroxide: Similar in composition but lacks the cobalt component.
Nickel(2+) magnesium hydroxide: Similar layered structure but contains nickel instead of cobalt.
Uniqueness
Cobalt(2+) magnesium hydroxide is unique due to the synergistic effects of cobalt and magnesium ions, which enhance its catalytic activity, electrical conductivity, and stability. This makes it a versatile compound with applications in various fields, from catalysis to energy storage and medicine.
属性
CAS 编号 |
61179-07-5 |
|---|---|
分子式 |
CoH4MgO4 |
分子量 |
151.27 g/mol |
IUPAC 名称 |
magnesium;cobalt(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI 键 |
RJASFCFBWYAETR-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
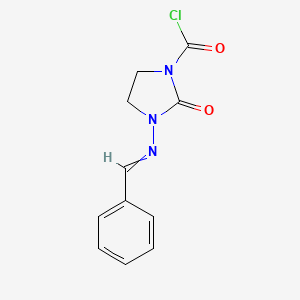
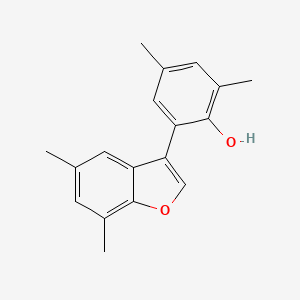

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

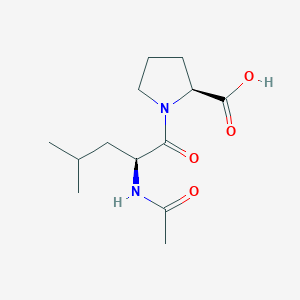
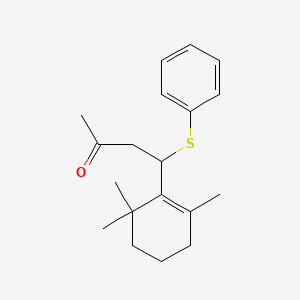
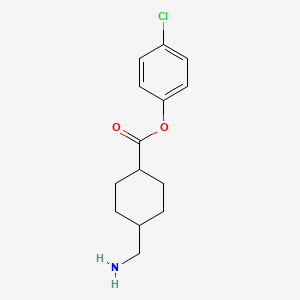
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
